4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzoic acid core would provide a planar, aromatic region, while the attached groups would add steric bulk. The presence of the carbamoyl and cyanocyclopentyl groups would likely introduce additional stereochemistry .Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. The benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The ether groups might participate in reactions under acidic conditions. The carbamoyl group could undergo reactions typical of amides .Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of complex organic compounds should be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .
Future Directions
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the context in which it’s being used. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, among others .
Properties
IUPAC Name |
4-[2-[(1-cyanocyclopentyl)amino]-2-oxoethoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-22-13-8-11(15(20)21)4-5-12(13)23-9-14(19)18-16(10-17)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWOYMXWIMJEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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